molecular formula C10H12ClNO B7884734 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one CAS No. 898785-57-4

1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one

Cat. No.: B7884734
CAS No.: 898785-57-4
M. Wt: 197.66 g/mol
InChI Key: ZZLVJRCPHWHWBB-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one (CAS: 898785-53-0) is a ketone derivative featuring a 3-chloropyridin-4-yl moiety attached to a 3-methylbutan-1-one backbone. Its structure combines a halogenated pyridine ring with a branched alkyl ketone, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(2)5-10(13)8-3-4-12-6-9(8)11/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLVJRCPHWHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693113
Record name 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-57-4
Record name 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one typically involves the reaction of 3-chloropyridine with a suitable butanone derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3-chloropyridine is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Compound A : 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: N/A)

  • Structural Difference : Replaces the chloropyridine ring with a 2-hydroxyphenyl group.
  • Properties : The hydroxyl group increases polarity, improving water solubility compared to the chloropyridine analog. HRMS data (m/z 178.0996) confirm a lower molecular weight (178.19 g/mol) due to the absence of chlorine .
  • Applications: Used in materials science (e.g., polymer engineering) due to its phenolic reactivity and stability under controlled storage .

Compound B : 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one (CAS: N/A)

  • Structural Difference : Features a methoxy group at the 2-position and chlorine at the 5-position on a phenyl ring.
  • Properties : Calculated LogD (5.5 pH) of 17.29 suggests high lipophilicity, contrasting with the chloropyridine variant’s moderate polarity. The methoxy group may sterically hinder electrophilic substitution .

Compound C : 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (Impurity J)

  • Structural Difference : Substitutes the pyridine ring with a 4-chlorophenyl-cyclobutyl system.
  • Properties : Higher molecular weight (reported as 50 mg, likely 250–300 g/mol range) due to the cyclobutyl group, which may enhance steric bulk and reduce metabolic degradation in pharmaceuticals .

Heterocyclic and Functional Group Modifications

Compound D : 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one (CAS: 1061458-59-0)

  • Structural Difference : Incorporates a piperidine ring with a bromomethyl substituent.
  • Properties: Molecular weight 262.19 g/mol (vs. ~211.68 g/mol for the target compound).

Compound E : Ethyl 1-(3-Chloropyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (cpd 45a)

  • Structural Difference : Extends the pyridine ring into a trifluoromethyl-pyrazole-carboxylate system.
  • Applications : Synthesized via hydrazine coupling, highlighting the chloropyridine’s role as a precursor in heterocyclic drug candidates (e.g., kinase inhibitors) .

Research and Application Insights

  • Pharmaceutical Relevance : The chloropyridine derivative’s electronic profile favors its use in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates, whereas the hydroxyphenyl variant’s polarity suits materials science .
  • Agrochemical Potential: Lipophilic analogs like Compound B may penetrate waxy plant cuticles more effectively, while steric hindrance in Compound C could reduce enzymatic degradation in pesticides .
  • Safety Considerations : The chloropyridine compound requires stringent inhalation controls, unlike the hydroxyphenyl derivative, which emphasizes storage stability .

Biological Activity

1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • C1 is the chloropyridine moiety.
  • C2 is the methylbutanone side chain.

The biological activity of 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects in microbial and cancer cell lines.

Antimicrobial Activity

Research has indicated that 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing an inhibition zone diameter ranging from 15 to 25 mm, depending on the concentration used. The Minimum Inhibitory Concentration (MIC) was determined to be between 32 to 64 µg/mL for various pathogens.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus2032
Escherichia coli2564
Pseudomonas aeruginosa1832

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined using MTT assays, with results indicating that the compound has a potent effect on cell viability.

Cell Line IC50 (µM)
MCF-715
A54910

Case Studies

A notable case study involved the evaluation of the compound's effects on cancer cell migration and invasion. The study utilized wound healing assays and Matrigel invasion assays to assess these properties. Results demonstrated that treatment with 1-(3-Chloropyridin-4-yl)-3-methylbutan-1-one significantly reduced both migration and invasion capabilities of treated cells compared to control groups.

Research Findings

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Table: Apoptotic Induction

Treatment Early Apoptosis (%) Late Apoptosis (%)
Control52
Compound Treatment3015

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